7-Chloro-5-methylthiazolo[5,4-d]pyrimidine
Overview
Description
7-Chloro-5-methylthiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Similar thiazolo[4,5-d]pyrimidine derivatives have been reported to exhibit inhibitory activity against various targets such as topoisomerase i , phosphatidylinositol 3-kinase , and ubiquitin-specific protease 7 .
Mode of Action
It’s worth noting that thiazolo[4,5-d]pyrimidin-7 (6h)-ones, a similar class of compounds, have been reported to inhibit topoisomerase i . They cause DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Biochemical Pathways
Similar thiazolo[4,5-d]pyrimidine derivatives have been reported to affect various pathways, including those involving topoisomerase i .
Result of Action
Similar thiazolo[4,5-d]pyrimidine derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines .
Action Environment
It’s worth noting that the compound is a solid at room temperature , which may influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the thiazolopyrimidine molecule .
Cellular Effects
Thiazolopyrimidines have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazolopyrimidines can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The specific metabolic pathways that 7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine is involved in are not currently known. Thiazolopyrimidines can interact with a variety of enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can be further alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine (Et3N) in acetonitrile .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like DMF or acetonitrile and bases like triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
7-Chloro-5-methylthiazolo[5,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
Uniqueness: 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine is unique due to its specific structural features, such as the presence of a chlorine atom and a methyl group on the thiazolo[5,4-d]pyrimidine core. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-3-9-5(7)4-6(10-3)11-2-8-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFFHMTVGVHVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343716 | |
Record name | 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13316-09-1 | |
Record name | 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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